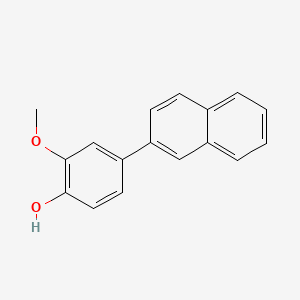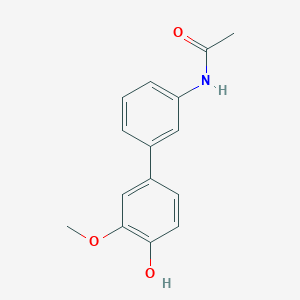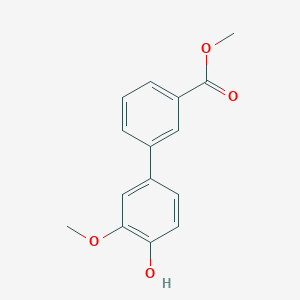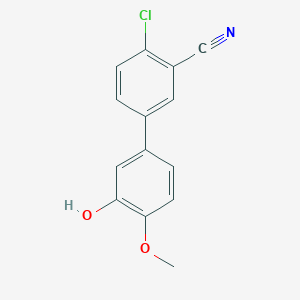
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-MCP-2MP), is an organic compound that has a wide variety of applications in scientific research. It is widely used in biochemical, physiological, and medical research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has a wide variety of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics and drug metabolism. It has also been used in studies of the structure and function of DNA and RNA, as well as in studies of gene expression and regulation. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in studies of the structure and function of cell membranes, as well as in studies of cell signaling and communication.
Wirkmechanismus
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is thought to interact with the active site of the enzyme and prevent the binding of the substrate, thus inhibiting the enzyme’s activity. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% may also interact with other cellular components, such as proteins or lipids, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% are still being studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of other cellular components, such as proteins or lipids. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a relatively stable compound, and it has a wide range of applications in scientific research. However, there are some limitations to its use in lab experiments. It is a relatively toxic compound, and it can be difficult to accurately measure its concentration in a solution.
Zukünftige Richtungen
There are a number of potential future directions for 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% research. One potential direction is to further explore the biochemical and physiological effects of the compound. Another potential direction is to explore new applications for the compound, such as in drug development or disease treatment. Additionally, further research could be conducted to improve the synthesis process and increase the compound’s stability. Finally, further research could be conducted to explore the potential uses of 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% in biotechnology.
Synthesemethoden
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including a reaction between phenol and 3-methoxycarbonylphenyl bromide. This reaction is typically carried out in an organic solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly at room temperature. The product is then purified using a variety of techniques such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
methyl 3-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-7-6-11(9-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYNSDHIVOVRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685636 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261896-84-7 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)



![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)



